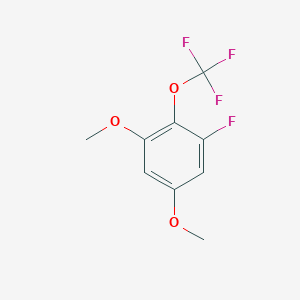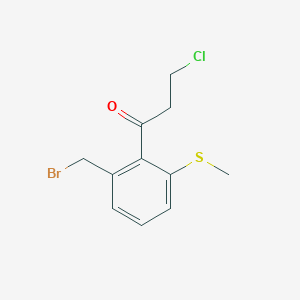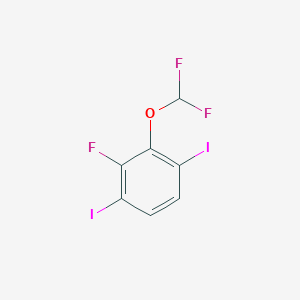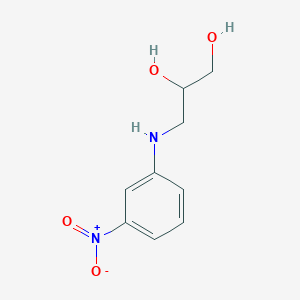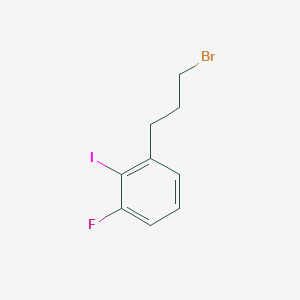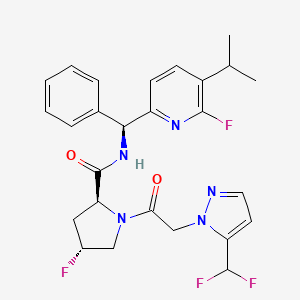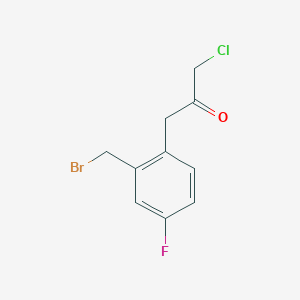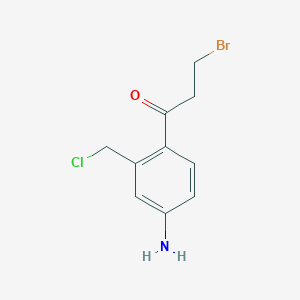
1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone moiety attached to a chloromethyl-substituted aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminoacetophenone and chloromethyl methyl ether.
Chloromethylation: The 4-aminoacetophenone undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Bromination: The chloromethylated intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The bromopropanone moiety may also participate in electrophilic reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
- 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(4-Amino-2-(chloromethyl)phenyl)-3-iodopropan-1-one
Uniqueness: 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both a bromine and a chloromethyl group, which can lead to distinct reactivity patterns and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[4-amino-2-(chloromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-4-3-10(14)9-2-1-8(13)5-7(9)6-12/h1-2,5H,3-4,6,13H2 |
Clave InChI |
TUJDNZLUKFRBCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CCl)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



